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Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzoyl chloride

Cat. No.: B062144 Get Quote

2-Fluoro-5-iodobenzoyl chloride (CAS No: 186584-73-6) is a highly functionalized aromatic

compound of significant interest to the pharmaceutical, agrochemical, and materials science

sectors.[1][2] Its unique trifunctional nature—featuring an acyl chloride for amide and ester

formation, a fluorine atom to modulate electronic properties and metabolic stability, and an

iodine atom that serves as a versatile handle for cross-coupling reactions—makes it a coveted

building block for constructing complex molecular architectures.[1] This guide provides a

comprehensive review of the prevailing synthetic strategies for this intermediate, focusing on

the underlying chemical principles, detailed experimental protocols, and critical safety

considerations for laboratory and process scale-up.

The target molecule is a solid at room temperature with a melting point between 30-34 °C.[3][4]

Its molecular formula is C₇H₃ClFIO, corresponding to a molecular weight of 284.45 g/mol .[3][4]

[5]
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Property Value Reference

CAS Number 186584-73-6 [2][3][4][5][6]

Molecular Formula C₇H₃ClFIO [2][4][5]

Molecular Weight 284.45 g/mol [3][4]

Appearance Solid [3][5]

Melting Point 30-34 °C [3][4]

InChI Key
CEMYZMDITJKYDA-

UHFFFAOYSA-N
[3][4][5]

Core Synthetic Strategy: A Two-Stage Approach
The most direct and industrially viable pathway to 2-Fluoro-5-iodobenzoyl chloride involves

the chlorination of its corresponding carboxylic acid, 2-Fluoro-5-iodobenzoic acid. This

approach bifurcates the synthetic challenge into two distinct, manageable stages: first, the

synthesis of the crucial benzoic acid precursor, and second, its conversion to the final acyl

chloride product.
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Stage 1: Precursor Synthesis

Stage 2: Final Product Synthesis

Aromatic Amine Precursor
(e.g., 2-Fluoro-5-nitroaniline)

2-Fluoro-5-iodobenzoic Acid

 Multi-step process
(e.g., Sandmeyer Reaction)

2-Fluoro-5-iodobenzoyl Chloride

 Chlorination
(SOCl₂ or (COCl)₂)

Click to download full resolution via product page

Caption: Overall synthetic workflow for 2-Fluoro-5-iodobenzoyl chloride.

Stage 1: Synthesis of the Key Precursor, 2-Fluoro-5-
iodobenzoic Acid
The synthesis of 2-Fluoro-5-iodobenzoic acid (CAS No: 124700-41-0) is the foundational step

of this process.[7] While several routes exist, a common and reliable method involves a

Sandmeyer-type reaction starting from a substituted aniline. The Sandmeyer reaction is a

cornerstone of aromatic chemistry, enabling the conversion of an aryl amine into a wide range

of functional groups via a diazonium salt intermediate.[8][9][10]

The Sandmeyer Reaction: Mechanism and Rationale
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

[8] The process is initiated by the diazotization of an aromatic amine with nitrous acid

(generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is
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then treated with a nucleophile, often in the presence of a copper(I) catalyst, to displace the

diazonium group (N₂) and install the desired functionality.[8][11] For iodination, the use of a

copper catalyst is often unnecessary, as iodide itself is a sufficiently strong nucleophile to react

with the diazonium salt.[10][12]

Ar-NH₂

(Aryl Amine)
Ar-N₂⁺

(Diazonium Salt)

 NaNO₂ / H⁺

(Diazotization) Ar•
(Aryl Radical)

 I⁻ (electron transfer)
- N₂ Ar-I

(Aryl Iodide)
 I• transfer

Click to download full resolution via product page

Caption: Simplified mechanism of the Sandmeyer-type iodination reaction.

Experimental Protocol: Synthesis of 2-Fluoro-5-
iodobenzoic Acid
This protocol is adapted from established Sandmeyer iodination procedures.[11][12] It begins

with the diazotization of 2-fluoro-5-aminobenzoic acid.

Materials:

2-Fluoro-5-aminobenzoic acid

Hydrochloric acid (HCl), concentrated

Sodium nitrite (NaNO₂)

Potassium iodide (KI)

Deionized water

Sodium thiosulfate (for workup)

Ethyl acetate (for extraction)

Brine

Procedure:
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Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5

°C, suspend 1 equivalent of 2-fluoro-5-aminobenzoic acid in a mixture of water and

concentrated HCl.

While maintaining the low temperature, add a solution of sodium nitrite (1.05 equivalents) in

water dropwise. The rate of addition should be controlled to keep the temperature below 5

°C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation

of the diazonium salt.

Iodination: In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. Slowly

add the previously prepared cold diazonium salt solution to the potassium iodide solution.

Vigorous evolution of nitrogen gas will be observed.

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to

room temperature and then gently heat it to 50-60 °C for one hour to ensure complete

decomposition of the diazonium salt.

Workup: Cool the mixture to room temperature. A precipitate of the crude product should

form. Decolorize the mixture by adding a small amount of sodium thiosulfate solution to

quench any remaining iodine.

Isolation & Purification: Filter the crude solid product. For further purification, the solid can be

extracted into ethyl acetate, washed with water and brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure. Recrystallization from a suitable solvent

system (e.g., ethanol/water) yields the purified 2-Fluoro-5-iodobenzoic acid.[13]

Stage 2: Conversion to 2-Fluoro-5-iodobenzoyl
Chloride
With the precursor in hand, the final step is the conversion of the carboxylic acid to the more

reactive acyl chloride. This is a standard transformation in organic synthesis, typically achieved

using either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Choice of Chlorinating Agent: A Scientist's Perspective
The selection between thionyl chloride and oxalyl chloride is a critical decision based on

substrate sensitivity, scale, cost, and desired purity.
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Thionyl Chloride (SOCl₂): This is a powerful and cost-effective chlorinating agent. The

reaction mechanism involves the formation of a chlorosulfite intermediate, which then

undergoes nucleophilic attack by chloride.[14] A key advantage is that the byproducts, sulfur

dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the

reaction mixture, simplifying purification.[14][15] However, the reaction often requires heating

(reflux), which may not be suitable for thermally sensitive substrates.[16][17]

Oxalyl Chloride ((COCl)₂): This reagent is generally milder and more selective than thionyl

chloride, often allowing the reaction to proceed at room temperature.[18] The byproducts are

also gaseous (CO, CO₂, HCl), facilitating an easy workup. For these reasons, oxalyl chloride

is often the reagent of choice for small-scale syntheses or for substrates with sensitive

functional groups.[19] The reaction is typically catalyzed by a catalytic amount of N,N-

dimethylformamide (DMF), which forms a Vilsmeier reagent in situ as the active chlorinating

species.[19][20]

Thionyl Chloride Route Oxalyl Chloride Route

2-Fluoro-5-iodobenzoic Acid
(R-COOH)

SOCl₂
(COCl)₂
cat. DMF

2-Fluoro-5-iodobenzoyl Chloride
(R-COCl)

 Reflux

Byproducts:
SO₂(g) + HCl(g)

 Room Temp.

Byproducts:
CO(g) + CO₂(g) + HCl(g)

Click to download full resolution via product page

Caption: Comparison of chlorination routes from carboxylic acid to acyl chloride.

Experimental Protocol 1: Using Thionyl Chloride
Materials:
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2-Fluoro-5-iodobenzoic acid

Thionyl chloride (SOCl₂)

Toluene (optional, as solvent)

A catalytic amount of DMF (optional)

Procedure:

Setup: In a round-bottomed flask equipped with a reflux condenser and a gas outlet

connected to a scrubber (to neutralize HCl and SO₂ fumes), place the 2-Fluoro-5-

iodobenzoic acid.

Reaction: Add an excess of thionyl chloride (typically 2-5 equivalents), either neat or in an

inert solvent like toluene.[16] A single drop of DMF can be added to catalyze the reaction.

Heat the mixture to reflux (the boiling point of thionyl chloride is 79 °C) and maintain for 2-4

hours, or until the evolution of gas ceases.[16][17] The reaction progress can be monitored

by the dissolution of the solid starting material.

Workup: After cooling the reaction to room temperature, remove the excess thionyl chloride

by distillation, preferably under reduced pressure.[15][17] Co-evaporation with an inert

solvent like toluene can help remove the last traces.

Purification: The resulting crude 2-Fluoro-5-iodobenzoyl chloride can be purified by

vacuum distillation or used directly in the next step if purity is sufficient.

Experimental Protocol 2: Using Oxalyl Chloride
Materials:

2-Fluoro-5-iodobenzoic acid

Oxalyl chloride ((COCl)₂)

Anhydrous dichloromethane (DCM) or another inert solvent

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://patents.google.com/patent/US4851160A/en
https://patents.google.com/patent/US4851160A/en
http://orgsyn.org/demo.aspx?prep=v91p0221
https://www.researchgate.net/post/Reaction_between_benzoic_acid_and_thionyl_chloride_to_form_benzoyl_chloride
http://orgsyn.org/demo.aspx?prep=v91p0221
https://www.benchchem.com/product/b062144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N,N-dimethylformamide (DMF), catalytic amount

Procedure:

Setup: In a dry, nitrogen-flushed flask equipped with a magnetic stirrer, dissolve the 2-Fluoro-

5-iodobenzoic acid in anhydrous DCM.

Reaction: To this solution, add a catalytic amount of DMF (1-2 drops).[20][21] Then, add

oxalyl chloride (1.2-1.5 equivalents) dropwise via a syringe at room temperature.[20] Mild

gas evolution will be observed.

Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution stops and

the reaction is complete (monitorable by IR spectroscopy by observing the disappearance of

the broad O-H stretch of the carboxylic acid).

Workup: Carefully remove the solvent and all volatile byproducts under reduced pressure

using a rotary evaporator.

Purification: The crude product is often of high purity and can be used without further

purification. If necessary, it can be purified by low-temperature recrystallization or short-path

distillation under high vacuum.

Critical Safety & Handling Considerations
The synthesis of 2-Fluoro-5-iodobenzoyl chloride involves several hazardous reagents that

demand strict safety protocols.

Thionyl Chloride & Oxalyl Chloride: Both are highly corrosive, toxic, and react violently with

water to release toxic gases (HCl, SO₂).[22][23][24][25][26] They must be handled in a well-

ventilated chemical fume hood at all times.[22][23] Wear appropriate personal protective

equipment (PPE), including a lab coat, splash goggles, a face shield, and chemical-resistant

gloves (e.g., nitrile or neoprene).[22][23]

Acyl Chlorides (Product): The final product is a corrosive lachrymator and is moisture-

sensitive.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g.,

nitrogen or argon) in a cool, dry place.
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Spills & Waste: Spills should be neutralized cautiously. Do not use water.[22] Absorb small

spills with an inert material like vermiculite or dry sand and dispose of as hazardous waste.

[22] Quench excess reagents slowly by adding them to a stirred, cooled solution of sodium

bicarbonate or another suitable base.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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